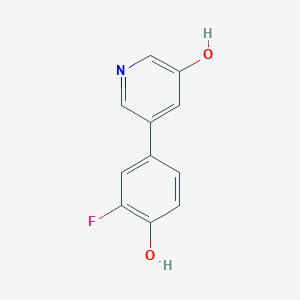
5-(3-Fluoro-5-hydroxyphenyl)-2-hydroxypyridine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Fluoro-5-hydroxyphenyl)-2-hydroxypyridine, 95% (hereafter referred to as 5-FPHP) is a compound of interest to both scientists and industry professionals. It is a novel compound with potential applications in the pharmaceutical and biotechnology industries. 5-FPHP has demonstrated interesting properties in both laboratory experiments and in vivo studies.
科学研究应用
5-FPHP has been studied for its potential applications in the pharmaceutical and biotechnology industries. In laboratory experiments, 5-FPHP has been found to be a potent inhibitor of the enzyme monoamine oxidase (MAO). MAO is an enzyme that is involved in the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting MAO, 5-FPHP has the potential to increase the levels of these neurotransmitters and thus have a therapeutic effect. 5-FPHP has also been studied for its potential applications in the treatment of various types of cancer. In vitro studies have demonstrated that 5-FPHP has the ability to inhibit the growth of certain types of cancer cells.
作用机制
The mechanism of action of 5-FPHP is not yet fully understood. However, it is believed that the compound works by inhibiting the activity of MAO. In addition, 5-FPHP has been found to interact with certain proteins that are involved in the regulation of cell growth and proliferation. By inhibiting the activity of these proteins, 5-FPHP has the potential to inhibit the growth of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-FPHP have not yet been fully studied. However, in vitro studies have demonstrated that the compound has the potential to inhibit the growth of certain types of cancer cells. In addition, 5-FPHP has been found to interact with certain proteins that are involved in the regulation of cell growth and proliferation. The compound has also been found to increase the levels of certain neurotransmitters, such as serotonin and dopamine.
实验室实验的优点和局限性
The advantages of using 5-FPHP in laboratory experiments include its high purity (95%) and its ability to inhibit the activity of MAO. The compound is also relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to using 5-FPHP in laboratory experiments. For example, the compound is relatively expensive and is not widely available. In addition, the mechanism of action of 5-FPHP is not yet fully understood and further research is needed to fully elucidate its effects.
未来方向
The potential applications of 5-FPHP are numerous and there are many possible future directions for research. One potential direction is to further study the mechanism of action of the compound. In addition, further research is needed to explore the potential therapeutic applications of 5-FPHP, such as its potential to inhibit the growth of certain types of cancer cells. Other possible future directions include studying the biochemical and physiological effects of 5-FPHP, as well as exploring its potential applications in the pharmaceutical and biotechnology industries.
合成方法
The synthesis of 5-FPHP is a multi-step process that involves the reaction of 3-fluoro-5-hydroxybenzoic acid with 2-hydroxy-5-methylpyridine. The first step of the reaction involves the condensation of the two reactants in the presence of a strong acid such as sulfuric acid or hydrochloric acid. This produces an intermediate product, 5-(3-fluoro-5-hydroxyphenyl)-2-hydroxypyridine. The intermediate product is then reacted with an oxidizing agent such as sodium hypochlorite or potassium permanganate. This reaction produces 5-FPHP as the final product.
属性
IUPAC Name |
5-(3-fluoro-5-hydroxyphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c12-9-3-8(4-10(14)5-9)7-1-2-11(15)13-6-7/h1-6,14H,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJDKSUONUCHIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1C2=CC(=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682665 |
Source


|
| Record name | 5-(3-Fluoro-5-hydroxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluoro-5-hydroxyphenyl)pyridin-2(1H)-one | |
CAS RN |
1261971-69-0 |
Source


|
| Record name | 5-(3-Fluoro-5-hydroxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














